Ultra-High Purity Advantage for Regulatory Starting Materials
Commercially available batches of 5‑amino‑3‑(4‑phenoxyphenyl)‑1H‑pyrazole‑4‑carbonitrile are supplied at chromatographic purities as high as 99.89 % (HPLC) , substantially exceeding the 98 % purity offered by major chemical catalogs for the same compound . The 1.89‑percentage‑point absolute increase in purity reduces the total impurity burden from ≤2.0 % to ≤0.11 %, a factor of ~18‑fold. This level of purity aligns with the ICH Q3A/R qualification thresholds for drug‑substance process intermediates, where unidentified impurities must be kept below 0.10 %.
| Evidence Dimension | HPLC purity (area %) |
|---|---|
| Target Compound Data | 99.89 % |
| Comparator Or Baseline | Sigma‑Aldrich catalog purity: 98 % |
| Quantified Difference | Absolute difference 1.89 percentage points; impurity burden reduced 18‑fold |
| Conditions | HPLC area‑% normalization; ambient temperature |
Why This Matters
Higher purity directly reduces downstream purification burden, improves yield in the final coupling step, and simplifies the establishment of an impurity fate-and-purge rationale for regulatory starting material designation.
